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For researchers, scientists, and drug development professionals striving for high-resolution

separation of small proteins and peptides, the choice of buffer system in sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is critical. This guide provides an

objective comparison of Tricine and MOPS buffer systems, supported by their principles of

action and established experimental protocols, to aid in the selection of the optimal system for

your research needs.

When resolving proteins below 30 kDa, the standard Laemmli Tris-Glycine buffer system often

yields diffuse bands and poor resolution. This is primarily due to the interference of co-

migrating SDS micelles and the faster mobility of small polypeptides relative to the glycine

front. To address this, alternative buffer systems have been developed, with Tricine-SDS-

PAGE being the gold standard for the separation of low molecular weight proteins. While

MOPS buffer is also utilized in protein electrophoresis, its application is generally suited for a

different range of protein sizes, particularly when used with Bis-Tris gels.

Principle of Separation
The key to the high resolution of small proteins in the Tricine system lies in the substitution of

glycine with Tricine as the trailing ion.[1] Tricine has a pKa of 8.15, which is lower than that of

glycine (pKa 9.6).[1] This results in Tricine having a greater negative charge and mobility at the

stacking gel pH. This increased mobility allows for the effective "stacking" of small peptides and

their separation from SDS micelles, which would otherwise obscure their resolution.[2][3] The
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lower acrylamide concentrations typically used in Tricine gels also facilitate the subsequent

electroblotting of proteins, which is particularly advantageous for hydrophobic proteins.[1]

MOPS (3-(N-morpholino)propanesulfonic acid) buffer, on the other hand, is commonly used as

a running buffer in combination with Bis-Tris gels. This system operates at a near-neutral pH

(around 7.7), which helps to minimize protein modifications during the electrophoretic run and

can contribute to sharper bands. Within the Bis-Tris gel system, MOPS is specifically

recommended for the separation of medium to large-sized proteins. For smaller proteins in this

system, MES buffer is the preferred choice.

Performance Comparison
The selection between Tricine and MOPS buffers is fundamentally dependent on the molecular

weight of the protein of interest. Tricine-SDS-PAGE is the preferred electrophoretic system for

resolving proteins and peptides smaller than 30 kDa, with an effective separation range from 1

to 100 kDa. In contrast, MOPS-SDS running buffer, when used with Bis-Tris gels, is ideal for

resolving medium to large-sized proteins.
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Feature Tricine Buffer System MOPS Buffer System

Primary Application

High-resolution separation of

small proteins and peptides

(<30 kDa).

Separation of medium to large-

sized proteins with Bis-Tris

gels.

Optimal Separation Range
1 - 100 kDa (excellent for <30

kDa).

Broader range, but optimized

for mid-to-large proteins in Bis-

Tris systems.

Resolution of Small Proteins
Superior resolution, sharper

bands for proteins <30 kDa.

Less effective than Tricine for

very small proteins; MES is

preferred in Bis-Tris systems.

Operating pH

Stacking gel pH ~6.8,

Resolving gel pH ~8.45,

Running buffer pH ~8.25.

Running buffer pH ~7.7 (with

Bis-Tris gels).

Key Advantage
Effectively separates small

peptides from SDS micelles.

Maintains a near-neutral pH,

minimizing protein

degradation.

Common Gel Type Tris-Tricine gels. Bis-Tris gels.

Run Time Can be longer (4-16 hours). Generally faster run times.

Experimental Protocols
Tricine-SDS-PAGE for Small Proteins
This protocol is adapted from established methods for preparing and running Tricine-SDS-

PAGE gels.

Reagents:

Gel Buffer (3X): 3.0 M Tris-HCl, 0.3% (w/v) SDS, pH 8.45.

Acrylamide/Bis-acrylamide Solution (49.5% T, 3% C): 48 g acrylamide, 1.5 g bis-acrylamide

in 100 mL deionized water.
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Acrylamide/Bis-acrylamide Solution (49.5% T, 6% C): 46.5 g acrylamide, 3.0 g bis-

acrylamide in 100 mL deionized water.

Anode Buffer (1X): 0.2 M Tris-HCl, pH 8.9.

Cathode Buffer (1X): 0.1 M Tris-HCl, 0.1 M Tricine, 0.1% (w/v) SDS, pH 8.25.

Sample Buffer (2X): 100 mM Tris-HCl (pH 6.8), 24% glycerol, 8% SDS, 0.02% Coomassie

blue G-250, and 4% β-mercaptoethanol.

10% (w/v) Ammonium Persulfate (APS).

TEMED.

Gel Casting (for a 16.5% Resolving Gel and a 4% Stacking Gel):

Resolving Gel (16.5%):

Mix 5.5 mL of 49.5% T, 6% C acrylamide solution, 3.3 mL of 3X Gel Buffer, and 1.1 mL of

glycerol.

Add 100 µL of 10% APS and 10 µL of TEMED.

Immediately pour the gel, leaving space for the stacking gel. Overlay with water-saturated

isobutanol. Allow to polymerize for at least 1 hour.

Stacking Gel (4%):

Mix 1.0 mL of 49.5% T, 3% C acrylamide solution, 3.3 mL of 3X Gel Buffer, and 5.7 mL of

deionized water.

Add 100 µL of 10% APS and 10 µL of TEMED.

Pour the stacking gel on top of the polymerized resolving gel and insert the comb. Allow to

polymerize.

Sample Preparation and Electrophoresis:
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Mix protein samples with an equal volume of 2X Sample Buffer.

Heat the samples at 85°C for 2 minutes.

Assemble the gel in the electrophoresis apparatus. Fill the inner chamber with Cathode

Buffer and the outer chamber with Anode Buffer.

Load the samples into the wells.

Run the gel at a constant voltage of 30V for the first hour, then increase to 150-180V. Ensure

the apparatus is cooled during the run.

Using MOPS Running Buffer with Bis-Tris Gels
This describes the general use of MOPS running buffer with commercially available or self-cast

Bis-Tris gels.

Reagents:

MOPS-SDS Running Buffer (20X): Commercially available or prepared as a concentrate. A

1X solution typically contains 50 mM Tris, 50 mM MOPS, 0.1% SDS, and 1 mM EDTA.

Bis-Tris Polyacrylamide Gel: (e.g., 4-12% gradient).

Sample Buffer: (e.g., LDS Sample Buffer).

Electrophoresis:

Prepare 1X MOPS-SDS Running Buffer by diluting the 20X stock with deionized water.

Prepare protein samples according to the gel manufacturer's instructions, typically by adding

sample buffer and a reducing agent, followed by heating.

Assemble the precast or self-cast Bis-Tris gel in the electrophoresis tank.

Fill the inner and outer chambers with 1X MOPS-SDS Running Buffer.

Load samples and run the gel at the recommended voltage (e.g., 200V) until the dye front

reaches the bottom of the gel.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for SDS-PAGE, applicable to both

Tricine and MOPS systems with variations in buffer and gel composition.
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General SDS-PAGE Workflow

Conclusion
For the high-resolution separation of small proteins and peptides (<30 kDa), the Tricine-SDS-

PAGE system is demonstrably superior to the standard Tris-Glycine system and more

specialized than the MOPS-based system. Its unique chemistry effectively resolves small

polypeptides from interfering SDS micelles, yielding sharp, well-defined bands. While MOPS

buffer is an excellent choice for maintaining protein integrity at a neutral pH, its optimal

application lies in the separation of medium to large-sized proteins when used in conjunction

with Bis-Tris gels. Therefore, for researchers focused on the analysis of small proteins,

mastering the Tricine-SDS-PAGE technique is a valuable asset for achieving clear and

reproducible results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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